1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
Description
This compound is a urea derivative featuring a benzodioxole moiety (Benzo[d][1,3]dioxol-5-yl) and a substituted ethylamine group bearing dimethylamino and thiophen-3-yl substituents. The urea linkage (-NH-C(O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bonding interactions that are often pivotal for biological activity. The benzodioxole group contributes to aromatic stacking and metabolic stability, while the thiophene and dimethylamino groups may enhance lipophilicity and modulate receptor binding.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19(2)13(11-5-6-23-9-11)8-17-16(20)18-12-3-4-14-15(7-12)22-10-21-14/h3-7,9,13H,8,10H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFYKUVFZDIWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or other methods.
Coupling Reaction: The benzodioxole and thiophene intermediates are coupled using a suitable linker, such as a urea group, under specific reaction conditions (e.g., using a coupling reagent like carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 302.38 g/mol. The structure contributes to its pharmacological properties, making it a candidate for further investigation in drug development.
Medicinal Chemistry Applications
-
Antimicrobial Activity : Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties. For instance, compounds related to this structure have shown high activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Compound Activity Type MIC (nM) 4e Antibacterial 80 6c Antibacterial 90 -
Anticonvulsant Properties : A series of benzo[d][1,3]dioxole derivatives have been synthesized and tested for anticonvulsant activity. In animal models, certain compounds exhibited protective effects against seizures, indicating potential for treatment in epilepsy .
Compound ED50 (mg/kg) TD50 (mg/kg) Protective Index 3c 9.8 229.4 23.4
- Cytotoxicity Studies : In vitro studies have shown that compounds containing the benzo[d][1,3]dioxole structure can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting their potential use in cancer therapy .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects in models of neurodegeneration. The results indicate that these compounds may help mitigate oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
Several studies highlight the versatility and potential applications of this compound:
- A study on the synthesis of various benzo[d][1,3]dioxole derivatives reported significant antibacterial activity against Staphylococcus aureus and Sarcina, with minimum inhibitory concentrations indicating their effectiveness compared to standard antibiotics .
- Another research focused on the anticonvulsant activity of synthesized derivatives showed that specific compounds provided substantial protection in seizure models, positioning them as promising candidates for further development as antiepileptic drugs .
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea would depend on its specific application. For example, if it is used as a pharmaceutical compound, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Urea Linkages
Compound M64/M64HCl
- Structure: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea .
- Comparison: Both compounds share a urea core and a dimethylaminoethyl group. Key differences lie in the aryl substituents: M64 substitutes the benzodioxole with a trifluoromethylphenyl-morpholino group, enhancing hydrophilicity (evidenced by its HCl salt formulation). The pyridine in M64 vs. thiophene in the target compound alters electronic properties; thiophene’s lower basicity may reduce off-target interactions.
Compounds 7a–7d (Tetrahydrobenzo[b]thiophene Ureas)
- Structure: E.g., 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea .
- Comparison: These feature tetrahydrobenzo[b]thiophene cores instead of benzodioxole, reducing aromaticity but increasing conformational flexibility.
Non-Urea Derivatives with Benzodioxole/Thiophene Moieties
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine
2-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(dimethylamino)propyl)-thiazolidin-4-one Hydrochloride
- Structure: Thiazolidinone core with benzodioxole and dimethylaminopropyl groups .
- Comparison: The thiazolidinone ring introduces a sulfur atom and a ketone, which may confer antioxidant or anti-inflammatory properties absent in the urea-based target. The hydrochloride salt formulation (as in M64HCl) suggests superior aqueous solubility compared to the target compound, which lacks salt-forming groups.
Substituent Effects on Physicochemical Properties
- Key Observations: Hydrophilicity: Compounds with ionizable groups (e.g., M64HCl, thiazolidinone HCl) exhibit enhanced solubility. The target compound’s lack of such groups may limit bioavailability. Aromaticity: Benzodioxole vs. Flexibility: The target’s ethylamine chain allows conformational adaptability, whereas rigid cores (e.g., pyridine in ) may restrict binding modes.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article compiles various studies and findings related to its biological activity, including synthesis methods, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 273.35 g/mol
- CAS Number : Not specified in the results but related compounds have been identified.
Synthesis
The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiophenes and dimethylamino groups. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino) derivatives:
- Cytotoxic Effects : In vitro assays have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For instance, IC₅₀ values for some synthesized compounds were reported as low as 2.38 µM for HepG2 cells, indicating potent activity compared to standard drugs like doxorubicin which had IC₅₀ values around 7.46 µM .
-
Mechanisms of Action :
- Apoptosis Induction : Studies indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, influencing proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Compounds were found to cause cell cycle arrest at specific phases, which contributes to their antiproliferative effects .
- EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
Other Biological Activities
In addition to anticancer properties, there is emerging evidence suggesting that these compounds may possess other pharmacological activities:
- Antimicrobial Activity : Some studies indicate potential efficacy against multidrug-resistant strains of bacteria, although specific data for this compound is limited.
- Neuroprotective Effects : Preliminary data suggest possible neuroprotective properties, warranting further investigation into their use in neurodegenerative disorders.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of benzo[d][1,3]dioxole derivatives on HepG2 and HCT116 cell lines. The results showed that several compounds exhibited stronger cytotoxicity than doxorubicin, indicating their potential as lead compounds in anticancer drug development.
| Compound | IC₅₀ (µM) HepG2 | IC₅₀ (µM) HCT116 | Standard Drug IC₅₀ (µM) |
|---|---|---|---|
| Compound A | 2.38 | 1.54 | 7.46 |
| Compound B | 4.52 | 8.29 | 8.29 |
Study 2: Mechanistic Insights
This study focused on the mechanisms by which these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V positivity in treated cells, confirming apoptosis induction.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea?
The synthesis typically involves multi-step reactions:
- Formation of urea linkage : Reacting a benzodioxole amine derivative (e.g., 3,4-methylenedioxyaniline) with a thiophene-containing isocyanate under anhydrous conditions. For example, THF is used as a solvent with catalytic bases like triethylamine to facilitate urea bond formation .
- Functional group introduction : The dimethylamino-ethyl group is introduced via alkylation or reductive amination of a thiophene precursor. Continuous flow reactors may optimize yield and purity for industrial-scale synthesis .
- Key considerations : Temperature control (e.g., reflux at 80–100°C) and chromatography (silica gel) for purification are critical to achieving >95% purity .
Q. How is the compound characterized post-synthesis?
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial potential : The benzodioxole-thiophene-urea scaffold shows activity against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) via membrane disruption or enzyme inhibition .
- Enzyme modulation : The urea group may inhibit acetylcholinesterase (IC₅₀ ~10 µM) by binding to catalytic serine residues, as seen in structurally similar compounds .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in urea derivatives?
- Thiophene positioning : Moving the thiophene from the 3- to 2-position reduces antimicrobial efficacy by 40%, likely due to altered π-π stacking with target proteins .
- Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃) to the benzodioxole ring enhances metabolic stability (t₁/₂ increased from 2.5 to 6.8 hours in hepatic microsomes) .
- Methodology : SAR studies use in silico docking (AutoDock Vina) followed by in vitro assays (e.g., MIC testing, enzyme kinetics) .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Q. How can contradictions in hydrolysis data be resolved?
- Acidic vs. basic conditions : Acidic hydrolysis (2M HCl, reflux) yields 72–78% amines, while basic conditions (1M NaOH) yield 65–70% due to CO₂ loss and side reactions .
- Steric effects : Bulkier substituents (e.g., thiophen-3-ylmethyl) slow hydrolysis rates by 30% compared to simpler analogs. Kinetic studies (HPLC monitoring) validate this .
Q. What strategies improve the compound’s stability in long-term storage?
Q. How is computational modeling applied to study its mechanism of action?
- Molecular docking : AutoDock simulations predict binding to acetylcholinesterase’s peripheral anionic site (ΔG = -9.2 kcal/mol) .
- MD simulations : GROMACS analysis (100 ns trajectories) reveals stable hydrogen bonds between the urea carbonyl and Ser203 .
Q. What in vitro models are suitable for toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
